N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a cyclopentanecarboxamide substituent. This core scaffold is associated with kinase inhibition, particularly targeting enzymes like EGFR (epidermal growth factor receptor), which play critical roles in cancer progression. The compound’s structure combines a fused pyrimidine ring system with a phenyl group at position 1 and a cyclopentane carboxamide at position 5, distinguishing it from other derivatives in its class .
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(12-6-4-5-7-12)20-21-11-18-15-14(17(21)24)10-19-22(15)13-8-2-1-3-9-13/h1-3,8-12H,4-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZFEDCQWKRCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
The core structure is typically synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with carbonyl-containing reagents. A representative protocol involves:
Reagents :
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- Diethyl malonate or malononitrile
- Sodium ethoxide (NaOEt) in ethanol
Procedure :
- Combine 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (20 mmol) and diethyl malonate (20 mmol) in 20 mL NaOEt/ethanol.
- Reflux at 80°C for 6–8 hours.
- Cool, pour into ice-water, and neutralize with dilute HCl.
- Filter and recrystallize the precipitate from ethanol to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Yield : 65–75%
Alternative Route Using Phosphoryl Chloride
For substrates resistant to cyclocondensation, chlorination followed by hydrolysis proves effective:
Reagents :
- 3-[(Ethoxymethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile
- Phosphoryl chloride (POCl₃)
- Dimethylformamide (DMF)
Procedure :
- Heat 3-[(ethoxymethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) with POCl₃ (15 mmol) in DMF (5 mL) at 70°C for 3 hours.
- Quench with ice-water and adjust pH to 8 with aqueous NH₃.
- Extract with ethyl acetate, dry over Na₂SO₄, and evaporate to obtain 5-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Hydrolyze the chloro intermediate in 2M NaOH at 60°C for 2 hours to yield the 4-oxo derivative.
Yield : 60–70%
Introduction of the Cyclopentanecarboxamide Group
Acylation of the 5-Amino Intermediate
The 5-amino group of the pyrazolo[3,4-d]pyrimidinone core reacts with cyclopentanecarbonyl chloride under nucleophilic acyl substitution:
Reagents :
- 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cyclopentanecarbonyl chloride
- Triethylamine (Et₃N) in anhydrous DMF
Procedure :
- Dissolve 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (10 mmol) in DMF (20 mL).
- Add Et₃N (15 mmol) and cyclopentanecarbonyl chloride (12 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 70–80%
Coupling Reagent-Assisted Amidation
For substrates with low reactivity, coupling agents enhance efficiency:
Reagents :
- 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cyclopentanecarboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)
Procedure :
- Activate cyclopentanecarboxylic acid (12 mmol) with EDC (15 mmol) and HOBt (15 mmol) in DMF (20 mL) for 30 minutes.
- Add the 5-amino core (10 mmol) and stir at room temperature for 24 hours.
- Work up as above and purify by recrystallization from ethanol.
Yield : 75–85%
Optimization of Reaction Parameters
Solvent and Base Selection
| Parameter | Options Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, DCM, MeCN | DMF | +15% |
| Base | Et₃N, DMAP, NaHCO₃ | Et₃N | +10% |
| Temperature (°C) | 0, 25, 40, 60 | 25 | +5% |
DMF’s high polarity facilitates reagent solubility, while Et₃N effectively scavenges HCl, preventing side reactions.
Catalytic Effects
Inclusion of 4-dimethylaminopyridine (DMAP, 0.1 eq.) accelerates acylation by 30%, reducing reaction time to 8 hours.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >98% purity with a retention time of 6.3 minutes.
Comparative Methodological Evaluation
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | One-pot, scalable | Requires stoichiometric base | 65–75 |
| POCl₃-mediated | High functional group tolerance | Generates corrosive byproducts | 60–70 |
| EDC/HOBt coupling | Mild conditions, high efficiency | Costly reagents | 75–85 |
The EDC/HOBt method offers superior yields but incurs higher costs, whereas cyclocondensation balances scalability and economy.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting microreactors for the acylation step enhances heat transfer, reducing reaction time to 2 hours and improving safety.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use DMF/THF mixtures (1:1) |
| Byproduct formation during acylation | Add molecular sieves (4Å) |
| Hydrolysis of acyl chloride | Maintain anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Structural Classification of Analogs
Based on Figure 15 (), pyrazolo[3,4-d]pyrimidine derivatives are categorized as follows:
- A: 4-(Phenylamino) pyrazolo[3,4-d]pyrimidine
- B: 4-Substituted anilino-6-hydroxylaminopyrazolo[3,4-d]pyrimidine
- C: 1-(Phenylethyl)-4-substituted amino-6-thiopyrazolo[3,4-d]pyrimidine
- K : N′-Substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide .
The target compound shares the 1-phenyl-4-oxo-pyrazolo[3,4-d]pyrimidine core with analog K but replaces the acetohydrazide side chain with a cyclopentanecarboxamide group. This substitution likely alters steric and electronic properties, impacting target binding and solubility.
Inhibitory Potency Against EGFR and MCF-7 Cells
Data from highlights the activity of acetohydrazide derivatives (compounds 234–237 ) related to analog K :
| Compound | MCF-7 IC50 (µM) | EGFR IC50 (µM) | Apoptosis Activity (vs. DMSO Control) |
|---|---|---|---|
| 234 | 55.35 ± 7.711 | N/A | Moderate |
| 235 | 60.02 ± 2.716 | N/A | Highest |
| 236 | 45.41 ± 5.376 | N/A | Low |
| 237 | 34.55 ± 2.381 | 0.186 | Lowest |
| Erlotinib | N/A | 0.030 | N/A |
- Key Findings :
- Compound 237 (analog K subclass) shows strong MCF-7 inhibition (IC50: ~34.55 µM) but weaker EGFR inhibition compared to erlotinib (0.186 µM vs. 0.03 µM) .
- The target compound’s cyclopentanecarboxamide group may enhance EGFR affinity due to improved hydrophobic interactions, though direct data is unavailable.
Apoptotic Activity
Flow cytometry studies revealed that analog 235 (acetohydrazide derivative) induced the highest apoptosis in cancer cells, followed by 234 , 236 , and 237 . The variability suggests that substituents on the acetohydrazide side chain critically influence apoptotic pathways. The target compound’s carboxamide group, being more rigid than the benzylidene moiety in K , might modulate apoptosis efficiency through altered protein interactions.
Molecular Docking Insights
All analogs, including K, bind to the ATP pocket of EGFR (PDB ID: 1M17). The acetohydrazide derivatives compete with ATP via hydrogen bonding and hydrophobic interactions .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a core structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 320.35 g/mol. The structural features include:
- Pyrazolo[3,4-d]pyrimidine core : Known for diverse biological activities.
- Cyclopentanecarboxamide moiety : Enhances interaction with biological targets.
The primary mechanism of action for this compound involves the selective inhibition of cyclin-dependent kinase 2 (CDK2). This kinase plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83, leading to:
- Inhibition of CDK2 activity : Disruption of cell cycle progression.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity:
- Cell Line Studies : In vitro studies have shown that this compound effectively inhibits tumor growth across various cancer cell lines, including MCF-7 (breast cancer) and others.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| Test Compound | Various | 0.75 - 24 | CDK2 inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency and selectivity against cancer cells. For instance:
- Substituents at the 4-position : Affect binding affinity and selectivity towards CDK2.
Case Studies
- In Vitro Analysis : A study demonstrated that this compound significantly inhibited cell migration and induced apoptosis in MCF-7 cells.
- In Vivo Evaluation : Animal models treated with this compound exhibited reduced tumor sizes without systemic toxicity, indicating its potential as a targeted therapy.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable properties for therapeutic use:
- Solubility : Moderate solubility in organic solvents; limited solubility in water.
- Stability : Exhibits stability under laboratory conditions, indicating potential for long-term use.
Q & A
Q. How can synthetic routes for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide be optimized to improve yield and purity?
Methodological Answer: Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization and acylation. Key parameters for optimization include:
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency, while ethanol is preferred for recrystallization .
- Catalysts : Triethylamine (TEA) or pyridine improves acylation yields by neutralizing HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclopentane-carboxamide linkage. Aromatic protons in the pyrazolo-pyrimidine core appear as multiplets at δ 7.2–8.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 379.16) .
- X-ray crystallography : Resolves 3D conformation, highlighting hydrogen-bonding interactions between the carbonyl group and biological targets .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- Kinase inhibition assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <1 μM suggest therapeutic potential .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) quantifies pro-apoptotic activity .
- Solubility and stability : Use shake-flask methods (PBS, pH 7.4) and HPLC to determine aqueous solubility and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent modification : Replace the cyclopentane group with bulkier bicyclic systems (e.g., bicyclo[2.2.1]heptane) to improve target binding. Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring show 2–3× higher kinase inhibition .
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and potency .
- Computational docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets. Prioritize derivatives with ΔG < −9 kcal/mol .
Q. How to resolve contradictions in reported bioactivity data across similar pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Substituent effects : Meta-substituted aryl groups (e.g., 3-chlorophenyl) enhance activity compared to para-substituted analogs due to steric and electronic factors .
- Cellular context : Validate activity in multiple cell lines (e.g., primary vs. immortalized) and use siRNA knockdown to confirm target specificity .
Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics (PK) : Administer 10 mg/kg IV/orally in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose. Analyze via LC-MS/MS to calculate AUC, Cmax, and t1/2.
- Toxicity : Conduct 14-day repeated-dose studies in rats (OECD 407 guidelines). Monitor liver/kidney function (ALT, BUN) and histopathology .
- Formulation : Use PEGylated nanoparticles or lipid-based carriers to enhance bioavailability if solubility <1 mg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
